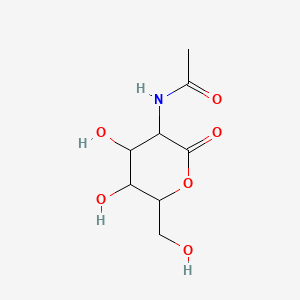

2-acetamido-2-deoxy-D-glucono-delta-lactone

Description

2-Acetamido-2-deoxy-D-glucono-delta-lactone (CAS 19026-22-3) is a cyclic intramolecular ester derived from D-gluconic acid, featuring an acetamido group at the C2 position and a 1,5-lactone ring. Its molecular formula is C₈H₁₃NO₆, with a molecular weight of 219.19 g/mol . This compound is a critical substrate analog in biochemical research, particularly for studying carbohydrate metabolism and glycosylation processes. Its structural resemblance to transition states in enzymatic reactions allows it to inhibit or modulate glycosyltransferases and glycosidases, making it invaluable for probing glycoprotein and glycolipid biosynthesis .

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELQYZRSPDCGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Acetamido-2-deoxyaldoses

Research indicates that oxidation of amino sugars such as 2-acetamido-2-deoxy-D-mannose and D-galactose with bromine in aqueous solutions produces corresponding lactones, including 2-acetamido-2-deoxy-D-mannonono-1,4-lactone and D-galactono-1,4-lactone, respectively. Similar oxidation of D-glucose derivatives can lead to complex mixtures, including the target GDL, via epimerization and rearrangement processes.

Chemical Reactions and Conditions

| Step | Reagents | Solvent | Conditions | Yield/Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | Pyridine | Room temperature | High yield (~83%) |

| Condensation | Arenesulfonylhydrazine | Chloroform | Reflux, 4 hours | 26-44% overall yield |

| Oxidation | MnO₂ | DCM | Reflux | Converts hydrazides to lactones |

| Deprotection | NH₃/MeOH | - | Room temperature | Final product formation |

Research Findings and Structural Insights

Recent studies utilizing computational methods, such as quantum mechanics/molecular mechanics (QM/MM) optimizations, have elucidated the binding conformations of GDL derivatives, confirming the importance of the lactone ring's integrity post-synthesis. These findings underscore the significance of precise oxidation and deprotection steps to preserve the lactone structure essential for biological activity.

Summary and Considerations

- The synthesis of GDL involves initial acetylation, condensation with arenesulfonylhydrazines, oxidation with MnO₂, and deacetylation.

- The overall yield varies, with the most critical steps being the oxidation and deprotection phases.

- Alternative oxidation methods, such as bromine oxidation, can generate GDL from amino sugars, but with complex mixtures and potential epimerization.

- The choice of protecting groups and reaction conditions significantly influences the purity and yield of the final compound.

Chemical Reactions Analysis

Synthetic Pathway

Condensation with Arenesulfonylhydrazines

-

Mechanism : Acid-catalyzed nucleophilic substitution at the anomeric carbon of N-acetylglucosamine derivatives.

-

Scope : Compatible with substituted phenyl (e.g., 5a : p-tolyl, 5b : p-Cl-phenyl) and naphthyl (5f : 1-naphthyl) sulfonylhydrazines .

MnO₂-Mediated Oxidation

-

Role : Converts the hemiacetal pyranose structure to the 1,5-lactone ring via oxidation of the C1 hydroxyl group .

-

Conditions : Reflux in anhydrous CH₂Cl₂ for 6–8 hours.

O-Deacetylation

-

Reagent : NH₃-saturated methanol selectively removes acetyl protecting groups without lactone ring opening .

Computational Binding Analysis

-

QM/MM Studies : Sulfonylhydrazones adopt an s-cis conformation around the N1–N2 bond in hOGA’s active site (dihedral angles: −154.4° to −172.2°) .

-

Key Interactions :

Representative Derivatives and Activities

| Compound | R Group | hOGA Inhibition (Kᵢ, nM) | hHexB Inhibition (Kᵢ, nM) |

|---|---|---|---|

| 5a | p-tolyl | 39 ± 3 | 10.2 ± 0.7 |

| 5d | p-Br-phenyl | 35 ± 2 | 8.5 ± 0.5 |

| 5f | 1-naphthyl | 27 ± 1 | 6.8 ± 0.3 |

Selectivity : All derivatives show <10-fold selectivity between hOGA and hHexB .

Scientific Research Applications

Scientific Research Applications

2-Acetamido-2-deoxy-D-glucono-1,5-lactone has a primary role in studying glycosyltransferases, which are enzymes involved in glycosylation reactions where sugar parts are transferred to acceptor molecules . Scientists can investigate enzyme kinetics, substrate specificities, and regulatory mechanisms governing glycosylation pathways using this compound . It also helps to determine glycan structures through chemical modification and derivatization strategies . The compound enables the manipulation of carbohydrate biosynthetic pathways and provides insights into their roles in cellular functions and disease processes .

2-Acetamido-2-deoxy-D-glucono-1,5-lactone is used as a diagnostic agent that can inhibit the activities of enzymes such as protein synthesis and cell division . It can also inhibit the breakdown of products by beta-hexosaminidase . The most efficient inhibitor of hOGA was found to be 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone .

Summary Table

Case Studies

- Inhibition of hOGA and hHexB Enzymes: A study prepared a library of 2-acetamido-2-deoxy-d-glucono-1,5-lactone arenesulfonylhydrazones to study the structure-affinity relationship of the linker and how modifications affect the inhibition of OGA and the selectivity towards HexA/HexB. Ki values were determined using linear regression of data from Dixon plots using the competitive model. In the case of inhibition of hHexB, Michaelis–Menten kinetics were evaluated using pNP-GlcNAc as a colorimetric substrate .

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-D-glucono-1,5-lactone involves the inhibition of key enzymes such as human O-linked beta-N-acetylglucosaminidase and hexosaminidases . This inhibition is achieved through a substrate-assisted mechanism, resulting in the net retention of the anomeric configuration . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-gluconhydroximo-1,5-lactone (CAS 132152-77-3)

- Molecular Formula : C₁₆H₂₂N₂O₁₀

- Key Features : Acetylation at positions 1,3,4,6 and substitution of the hydroxyl group with a hydroximo moiety.

- Comparison: The acetyl groups enhance stability by reducing hydrolysis susceptibility, making it suitable for synthetic applications.

- Applications : Used in custom synthesis of oligosaccharides and stabilized glycoconjugates .

Sulfonylhydrazone Derivatives

- Synthesis: Reacting 2-acetamido-2-deoxy-D-glucono-delta-lactone with sulfonylhydrazines introduces sulfonyl groups, forming hydrazone derivatives (e.g., aryl sulfonylhydrazones) .

- Comparison : These derivatives exhibit enhanced inhibitory activity against glycosidases due to increased steric bulk and electronic effects. For example, tosylhydrazone derivatives show competitive inhibition of β-N-acetylglucosaminidases .

Stereoisomeric Analogs

2-Acetamido-2-deoxy-D-galactono-1,4-lactone (CAS SC-220680)

- Key Features : Epimerization at C4 (galactose configuration) and a 1,4-lactone ring.

- Comparison : The 1,4-lactone and galactose stereochemistry render it specific to galactosyltransferases. Unlike the 1,5-lactone in the parent compound, this analog is less effective in glucose-targeting enzymes .

- Applications : Used to study galactose metabolism and galactosidase specificity .

2-Acetamido-2-deoxy-D-mannono-1,4-lactone (CAS 28876-37-1)

- Key Features: Mannose configuration with a 1,4-lactone.

- Comparison: The axial C2 hydroxyl group in mannose alters enzyme recognition, making it a substrate for mannosidases rather than glucosidases. This highlights the role of stereochemistry in enzyme-substrate interactions .

Parent and Simplified Derivatives

Glucono-delta-lactone (CAS 90-80-2)

- Molecular Formula : C₆H₁₀O₆

- Key Features : Lacks the acetamido group at C2.

- Comparison : Hydrolyzes rapidly in aqueous media to gluconic acid (55–66% equilibrium). The absence of the acetamido group reduces its utility in glycosylation studies but makes it a common food additive (e.g., tofu coagulant) .

N-Acetyl-D-glucosamine (N-Acetylglucosamine, CAS 7512-17-6)

- Molecular Formula: C₈H₁₅NO₆

- Key Features : Linear form without the lactone ring.

- Comparison : The open-chain structure is less effective as a transition-state analog but serves as a precursor in hyaluronic acid and chitin biosynthesis. The lactone form’s cyclic structure provides higher enzymatic inhibition potency .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-Acetamido-2-deoxy-D-glucono-delta-lactone (often abbreviated as GlcNAc-lactone) is a significant compound in biochemical research, particularly due to its interactions with various enzymes involved in metabolic processes. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, supported by data tables and relevant case studies.

- Molecular Formula : C₈H₁₃N₁O₆

- Molecular Weight : 219.19 g/mol

- Structural Features : Contains a lactone ring formed from D-gluconic acid and an acetamido group, which contributes to its biological interactions.

Biological Activity

The biological activity of 2-acetamido-2-deoxy-D-glucono-delta-lactone is primarily linked to its role as a substrate for various enzymes, particularly beta-hexosaminidases and O-linked β-N-acetylglucosaminidase (hOGA). These enzymes are crucial for the hydrolysis of glycosidic bonds in glycoproteins and glycolipids, impacting metabolic pathways related to:

- Glycoprotein synthesis

- Glycan metabolism

- Post-translational modifications of proteins

Target Enzymes

-

Human O-linked β-N-acetylglucosaminidase (hOGA) :

- Involved in the removal of O-linked GlcNAc from proteins.

- Inhibition leads to increased levels of O-GlcNAcylation, affecting cellular signaling and protein function.

-

Human Lysosomal Hexosaminidases (hHexA and hHexB) :

- Important for the degradation of glycosaminoglycans.

- Inhibition can be beneficial in conditions like Tay-Sachs disease.

Mode of Action

The compound acts as a competitive inhibitor of hOGA and hHexB enzymes. It interacts with these enzymes through a substrate-assisted catalytic mechanism, forming an oxazoline intermediate that disrupts normal enzymatic activity.

Inhibition Potency

A study demonstrated that 2-acetamido-2-deoxy-D-glucono-1,5-lactone exhibits potent inhibition against hOGA with an inhibition constant () as low as 27 nM, indicating strong binding affinity .

Case Studies

- Neurodegenerative Diseases : Inhibiting hOGA has been linked to potential therapeutic effects in diseases like Alzheimer's, where altered O-GlcNAcylation patterns contribute to pathogenesis .

- Cancer Research : The modulation of glycosylation patterns by inhibiting hexosaminidases may influence tumor progression and metastasis .

Comparison of Inhibition Potency

| Enzyme | Compound | (nM) |

|---|---|---|

| hOGA | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | 27 |

| hHexB | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | 50 |

Structural Activity Relationship (SAR)

| Compound Name | Structural Features | Inhibition Potency |

|---|---|---|

| 2-Acetamido-2-deoxy-D-glucono-lactone | Lactone + Acetamido group | High (27 nM) |

| 1-Naphthalenesulfonylhydrazone | Sulfonylhydrazone derivative | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-acetamido-2-deoxy-D-glucono-delta-lactone?

- Methodological Answer : The compound is synthesized via acetylation and fluorination of precursor sugars under anhydrous conditions. Key steps include protecting hydroxyl groups with acetyl moieties, followed by deprotection and lactonization. Purification is achieved using reverse-phase column chromatography, with purity validated via HPLC (≥98% purity). Stability is enhanced by methyl groups at strategic positions .

Q. How can the structural integrity of 2-acetamido-2-deoxy-D-glucono-delta-lactone be confirmed post-synthesis?

- Methodological Answer : Use 1H and 13C NMR to identify acetyl and lactone functional groups. X-ray crystallography resolves stereochemical configuration, while mass spectrometry (MS) confirms molecular weight (402.35 g/mol). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., 13C-labeled analogs) ensures sensitivity and specificity. Matrix-matched calibration curves and spike-recovery experiments (85–115% recovery) minimize matrix effects .

Advanced Research Questions

Q. How do fluorination and acetylation modifications impact hydrolytic stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at varying pH (2–9) and temperatures (25–60°C). Fluorination reduces hydrolysis rates via electron-withdrawing effects, as shown by mass spectrometry tracking degradation products. Compare half-lives with non-fluorinated analogs .

Q. What strategies address contradictions in reported bioactivity data across enzymatic assays?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, cofactors) to minimize variability. Cross-validate using orthogonal methods: enzyme inhibition assays vs. cellular uptake studies (e.g., fluorescence microscopy with labeled derivatives). Control for stereochemical purity, as impurities in epimeric forms may confound results .

Q. How can analog data (e.g., sodium gluconate) inform ecotoxicological risk assessments for this compound?

- Methodological Answer : Apply read-across methodologies per EPA guidelines, using analogs with shared functional groups (e.g., gluconates) to predict toxicity endpoints. For example, sodium gluconate’s low aquatic toxicity (EC50 >100 mg/L in Daphnia magna) supports extrapolation for this compound. Validate via acute toxicity assays in model organisms .

Q. What challenges arise in modeling mammalian metabolic pathways for this compound?

- Methodological Answer : Use radiolabeled (14C) tracers to track metabolic fate in hepatocyte models. Address interspecies variability by comparing rodent and human liver microsomes. Pharmacokinetic modeling should account for lactone ring-opening kinetics and renal excretion pathways .

Data Contradiction Analysis

Q. How can discrepancies in hydrolysis rates between synthetic batches be resolved?

- Methodological Answer : Perform kinetic studies using controlled humidity chambers and monitor via FT-IR spectroscopy. Variability often stems from residual moisture during synthesis; use Karl Fischer titration to quantify water content (<0.5%) and correlate with hydrolysis rates .

Experimental Design Considerations

Q. What controls are critical for in vitro studies assessing glycosylation inhibition?

- Methodological Answer : Include negative controls (unmodified sugars) and competitive inhibitors (e.g., 2-deoxy-D-glucose). Validate target engagement using glycan profiling via lectin microarrays or MALDI-TOF MS. Ensure cell viability assays (e.g., MTT) distinguish cytotoxicity from specific inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.